molecular formula C7H9NO2 B123323 2,4-dimethyl-5-hydroxypyridine N-oxide CAS No. 143509-34-6

2,4-dimethyl-5-hydroxypyridine N-oxide

Cat. No. B123323
M. Wt: 139.15 g/mol
InChI Key: VEKLLMQPVFQSRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-5-hydroxypyridine N-oxide (DMPO) is a stable free radical that is widely used in scientific research as a spin-trapping agent. DMPO is a small molecule that can react with a wide range of free radicals and reactive oxygen species (ROS), making it a valuable tool in the study of oxidative stress and related diseases.

Scientific Research Applications

2,4-dimethyl-5-hydroxypyridine N-oxide is widely used in scientific research as a spin-trapping agent to study oxidative stress and related diseases. It can react with a wide range of free radicals and ROS, including superoxide, hydroxyl radical, and peroxynitrite. 2,4-dimethyl-5-hydroxypyridine N-oxide is used in a variety of research fields, including biochemistry, pharmacology, and toxicology.

Mechanism Of Action

2,4-dimethyl-5-hydroxypyridine N-oxide works by trapping free radicals and ROS, forming stable adducts that can be detected and analyzed. The reaction between 2,4-dimethyl-5-hydroxypyridine N-oxide and free radicals is a one-electron transfer process, which produces a stable 2,4-dimethyl-5-hydroxypyridine N-oxide radical adduct. The adduct can be detected using a variety of techniques, including electron paramagnetic resonance (EPR) spectroscopy and mass spectrometry.

Biochemical And Physiological Effects

2,4-dimethyl-5-hydroxypyridine N-oxide has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. It can protect cells from oxidative stress and reduce inflammation. 2,4-dimethyl-5-hydroxypyridine N-oxide has also been shown to have neuroprotective and cardioprotective effects in animal models.

Advantages And Limitations For Lab Experiments

2,4-dimethyl-5-hydroxypyridine N-oxide has several advantages for lab experiments. It is a stable free radical that can react with a wide range of free radicals and ROS, making it a valuable tool for studying oxidative stress and related diseases. 2,4-dimethyl-5-hydroxypyridine N-oxide is also relatively inexpensive and easy to use. However, there are some limitations to using 2,4-dimethyl-5-hydroxypyridine N-oxide in lab experiments. It can react with other molecules in the cell, leading to false positives. 2,4-dimethyl-5-hydroxypyridine N-oxide also has a short half-life, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for research on 2,4-dimethyl-5-hydroxypyridine N-oxide. One area of interest is the development of new spin-trapping agents that are more selective and have longer half-lives. Another area of interest is the use of 2,4-dimethyl-5-hydroxypyridine N-oxide in clinical studies to evaluate its potential therapeutic benefits. 2,4-dimethyl-5-hydroxypyridine N-oxide may also have applications in the development of new drugs for the treatment of oxidative stress-related diseases.

Synthesis Methods

2,4-dimethyl-5-hydroxypyridine N-oxide can be synthesized by the reaction of 2,4-dimethylpyridine with hydrogen peroxide in the presence of a catalyst such as iron or copper. The reaction produces 2,4-dimethyl-5-hydroxypyridine N-oxide as a stable free radical, which can be purified and used in scientific research.

properties

CAS RN

143509-34-6

Product Name

2,4-dimethyl-5-hydroxypyridine N-oxide

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

IUPAC Name

4,6-dimethyl-1-oxidopyridin-1-ium-3-ol

InChI

InChI=1S/C7H9NO2/c1-5-3-6(2)8(10)4-7(5)9/h3-4,9H,1-2H3

InChI Key

VEKLLMQPVFQSRZ-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1O)[O-])C

Canonical SMILES

CC1=CC(=[N+](C=C1O)[O-])C

synonyms

3-Pyridinol,4,6-dimethyl-,1-oxide(9CI)

Origin of Product

United States

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